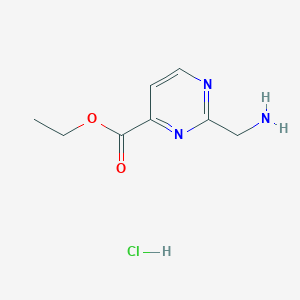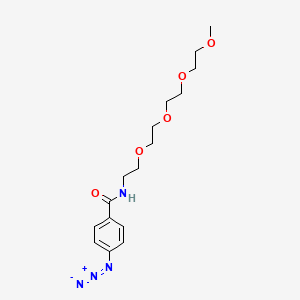
4-Azido-N-(2,5,8,11-tetraoxatridecan-13-YL)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Azido-N-(2,5,8,11-tetraoxatridecan-13-YL)benzamide: is a synthetic organic compound characterized by the presence of an azido group and a polyethylene glycol (PEG) chain attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-N-(2,5,8,11-tetraoxatridecan-13-YL)benzamide typically involves the following steps:
Formation of the PEG Chain: The PEG chain (2,5,8,11-tetraoxatridecan-13-yl) is synthesized by the polymerization of ethylene oxide.
Attachment of the Azido Group: The azido group is introduced through a nucleophilic substitution reaction, where a suitable leaving group (e.g., tosylate) on the PEG chain is replaced by an azide ion.
Coupling with Benzamide: The azido-PEG chain is then coupled with a benzamide derivative through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: Industrial production of this compound may involve large-scale polymerization reactors for the PEG chain synthesis, followed by batch or continuous flow processes for the subsequent steps. The use of automated synthesis platforms and high-throughput screening can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The azido group can undergo substitution reactions with various nucleophiles, leading to the formation of triazoles through click chemistry.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as triphenylphosphine or hydrogen in the presence of a palladium catalyst.
Oxidation Reactions: The benzamide core can undergo oxidation reactions, leading to the formation of benzoxazole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Copper(I) catalysts are commonly used in click chemistry to facilitate the formation of triazoles.
Reduction Reactions: Triphenylphosphine or hydrogen gas with a palladium catalyst are typical reducing agents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed:
Triazoles: Formed through click chemistry.
Amines: Formed through reduction of the azido group.
Benzoxazoles: Formed through oxidation of the benzamide core.
Aplicaciones Científicas De Investigación
Chemistry:
Bioconjugation: The azido group allows for the attachment of various biomolecules through click chemistry, facilitating the study of protein interactions and cellular processes.
Polymer Science: The PEG chain enhances the solubility and biocompatibility of polymers, making this compound useful in the development of drug delivery systems.
Biology:
Labeling and Imaging: The azido group can be used to label biomolecules with fluorescent tags, aiding in imaging studies and the tracking of biological processes.
Medicine:
Drug Delivery: The PEG chain improves the pharmacokinetics of drugs, enhancing their solubility and circulation time in the body.
Therapeutics: The compound can be used to develop targeted therapies by conjugating with specific ligands or antibodies.
Industry:
Materials Science: The compound can be used to modify surfaces and create functional materials with enhanced properties such as hydrophilicity and biocompatibility.
Mecanismo De Acción
The mechanism of action of 4-Azido-N-(2,5,8,11-tetraoxatridecan-13-YL)benzamide involves the following steps:
Azido Group Reactivity: The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes.
PEG Chain Functionality: The PEG chain enhances the solubility and biocompatibility of the compound, allowing it to interact with biological systems more effectively.
Benzamide Core: The benzamide core can interact with various molecular targets, potentially inhibiting enzymes or modulating receptor activity.
Comparación Con Compuestos Similares
2,5,8,11-Tetraoxatridecan-13-yl 4-methylbenzenesulfonate: Similar PEG chain but different functional group.
13-Azido-2,5,8,11-tetraoxatridecane: Similar azido-PEG structure but lacks the benzamide core.
Tetraethyleneglycol Monomethyl Ether: Similar PEG chain but lacks the azido and benzamide groups.
Uniqueness:
Combination of Functional Groups: The presence of both the azido group and the benzamide core in conjunction with the PEG chain makes 4-Azido-N-(2,5,8,11-tetraoxatridecan-13-YL)benzamide unique, offering a versatile platform for bioconjugation and drug delivery applications.
Enhanced Solubility and Biocompatibility: The PEG chain significantly improves the solubility and biocompatibility of the compound, making it suitable for various biomedical applications.
Propiedades
Número CAS |
920985-41-7 |
|---|---|
Fórmula molecular |
C16H24N4O5 |
Peso molecular |
352.39 g/mol |
Nombre IUPAC |
4-azido-N-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]benzamide |
InChI |
InChI=1S/C16H24N4O5/c1-22-8-9-24-12-13-25-11-10-23-7-6-18-16(21)14-2-4-15(5-3-14)19-20-17/h2-5H,6-13H2,1H3,(H,18,21) |
Clave InChI |
BCFHXLQFNQWCRT-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


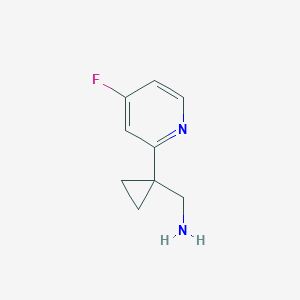
![4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine](/img/structure/B12628417.png)
![[4-(2-Pyridin-2-ylethyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;hydrochloride](/img/structure/B12628425.png)
![2,2'-(1,4-Phenylene)bis[5-(4-tert-butylphenyl)-1,3-oxazole]](/img/structure/B12628428.png)
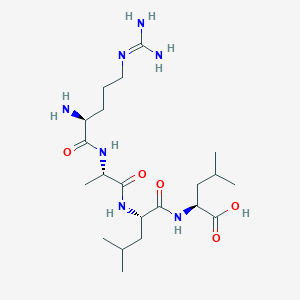
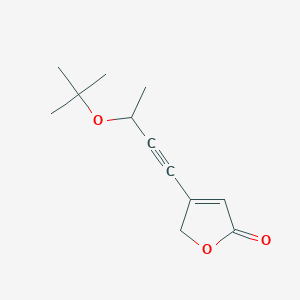
![N-{4-[(2-Methoxyethoxy)methyl]cyclohexyl}cycloheptanamine](/img/structure/B12628455.png)
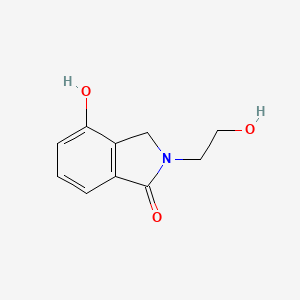
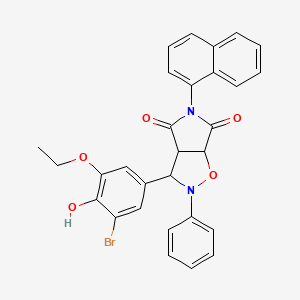

![N-{2-[(2-Methylpentan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12628485.png)
![N-[(7R)-10-[[(1R,4aS)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methylamino]-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B12628486.png)
![(5S)-5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione](/img/structure/B12628490.png)
